molecular formula C7H6BrN3 B1379561 6-Bromopyrazolo[1,5-a]pyridin-2-amine CAS No. 1391821-41-2

6-Bromopyrazolo[1,5-a]pyridin-2-amine

Cat. No. B1379561
CAS RN: 1391821-41-2
M. Wt: 212.05 g/mol
InChI Key: VQBAEMFAHLKKFP-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 1391821-41-2 . It has a molecular weight of 212.05 .


Molecular Structure Analysis

The InChI code for 6-Bromopyrazolo[1,5-a]pyridin-2-amine is 1S/C7H6BrN3/c8-5-1-2-6-3-7(9)10-11(6)4-5/h1-4H, (H2,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromopyrazolo[1,5-a]pyridin-2-amine are not available, amines in general can undergo a variety of reactions, such as alkylation, acylation, and Hofmann elimination .


Physical And Chemical Properties Analysis

The melting point of 6-Bromopyrazolo[1,5-a]pyridin-2-amine is between 129-132 degrees Celsius .

Scientific Research Applications

Synthesis Methodologies

6-Bromopyrazolo[1,5-a]pyridin-2-amine serves as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, Nishigaya et al. (2014) describe a straightforward synthesis of 6-substituted-2-aminopyrazolo[1,5-a]pyridines from 2-pyridineacetonitriles through N-amination and base-promoted cyclization, highlighting its utility in creating diverse pyrazolo[1,5-a]pyridine derivatives in moderate to good yields (Nishigaya et al., 2014). Abdelriheem et al. (2017) also synthesized new series of pyrazolo[1,5-a]pyrimidines and related compounds, demonstrating the compound's versatility in accessing a range of pharmaceutical relevant structures with antitrypanosomal activity (Abdelriheem et al., 2017).

Novel Heterocyclic Compounds

Abdel‐Latif et al. (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a starting material for constructing new polyheterocyclic compounds, showing the potential of 6-Bromopyrazolo[1,5-a]pyridin-2-amine derivatives in the development of compounds with antibacterial properties (Abdel‐Latif et al., 2019). Similarly, Kumar et al. (2003) developed a highly selective CRF1 antagonist using a derivative of 6-Bromopyrazolo[1,5-a]pyridin-2-amine for potential PET ligand applications in in vivo imaging, showcasing its application in the development of diagnostic tools (Kumar et al., 2003).

Pharmaceutical Applications

Metwally et al. (2018) synthesized novel pyrazolo[4,3-c]pyridine derivatives from 3-aminopyrazolo[4,3-c]pyridine-4,6-dione and investigated their anticancer activities against human breast, liver, and colon carcinoma cell lines. This research highlights the compound's relevance in the development of new anticancer agents (Metwally et al., 2018).

Antimicrobial and Antitumor Activities

Frolova et al. (2011) discovered a multicomponent reaction that leads to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones with notable antibacterial activities, further expanding the application range of 6-Bromopyrazolo[1,5-a]pyridin-2-amine derivatives in seeking new antimicrobial agents (Frolova et al., 2011).

Safety and Hazards

The safety information available indicates that 6-Bromopyrazolo[1,5-a]pyridin-2-amine has a GHS07 pictogram and the signal word "Warning" .

Future Directions

One of the future directions for 6-Bromopyrazolo[1,5-a]pyridin-2-amine could be its use as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .

properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-6-3-7(9)10-11(6)4-5/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBAEMFAHLKKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391821-41-2
Record name 6-bromopyrazolo[1,5-a]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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